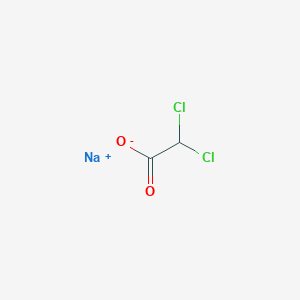

sodium;2,2-dichloroacetate

Description

BenchChem offers high-quality sodium;2,2-dichloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2,2-dichloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Pyruvate Dehydrogenase Kinase (PDK) Inhibition by Sodium Dichloroacetate

Executive Summary

Sodium Dichloroacetate (DCA) represents a pivotal small-molecule metabolic modulator that targets the Pyruvate Dehydrogenase Complex (PDC) axis. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA forces a metabolic shift from cytoplasmic glycolysis to mitochondrial glucose oxidation—effectively reversing the Warburg effect in neoplastic tissues. This guide provides a rigorous technical analysis of DCA’s mechanism of action, isoform-specific pharmacology, and validated experimental protocols for assessing PDK inhibition in drug development.

Mechanistic Foundation: The PDC-PDK Axis

The Pyruvate Dehydrogenase Complex (PDC) acts as the mitochondrial gatekeeper, controlling the flux of carbohydrate-derived carbons into the Tricarboxylic Acid (TCA) cycle. Its activity is tightly regulated by reversible phosphorylation.

The Regulatory Loop

-

PDC Activation: Catalyzed by Pyruvate Dehydrogenase Phosphatase (PDP), which dephosphorylates the E1

subunit. -

PDC Inactivation: Catalyzed by Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates specific serine residues (Ser293, Ser300, Ser232) on the E1

subunit.

DCA Mechanism of Action

DCA functions as a structural analogue of pyruvate.[1] However, unlike competitive inhibitors that target the ATP-binding pocket, DCA acts as an allosteric inhibitor .

-

Binding Site: DCA binds to a hydrophobic pocket within the N-terminal domain of the PDK monomer. In the apo-enzyme, this site is typically buried/shielded.

-

Allosteric Signal Transduction: Binding induces a conformational change that is transmitted to the C-terminal nucleotide-binding domain and the lipoyl-binding pocket. This disrupts the kinase's ability to bind ATP and recognize the E2-lipoyl scaffold of the PDC, effectively locking PDK in an inactive state.

-

Result: The inhibition of PDK shifts the balance toward the unphosphorylated (active) state of PDC, promoting the conversion of pyruvate to acetyl-CoA and reducing lactate production.[2]

Figure 1: Mechanism of Action. DCA inhibits PDK, preventing PDC phosphorylation and forcing pyruvate flux into the mitochondria for oxidative phosphorylation.

Pharmacology: Isoform Specificity

DCA is a pan-inhibitor of PDKs, but it exhibits distinct potencies across the four human isoforms. This variance is critical when selecting cell lines or animal models for preclinical studies.

Table 1: DCA Inhibition Constants (Ki) by Isoform

| Isoform | Tissue Distribution | Sensitivity to DCA | Ki (approx.) | Clinical Implication |

| PDK2 | Ubiquitous (Heart, Liver, Kidney) | Highest | ~0.2 mM | Primary target for systemic metabolic modulation. |

| PDK4 | Heart, Skeletal Muscle, Liver | High | ~0.5 mM | Relevant in diabetes and starvation states. |

| PDK1 | Heart, Pancreatic Islets, Cancer | Moderate | ~1.0 mM | Often upregulated in hypoxic tumors (HIF-1 |

| PDK3 | Testis, Kidney, Brain | Lowest (Resistant) | ~8.0 mM | High expression correlates with DCA resistance in tumors. |

Note: While PDK1 has a higher Ki than PDK2, DCA treatment has been observed to reduce PDK1 protein abundance in cancer cells, suggesting a secondary mechanism involving enzyme destabilization.

Experimental Protocols

To rigorously validate PDK inhibition, a dual approach is recommended: an in vitro kinase assay for direct enzymatic inhibition and a cellular metabolic assay to confirm functional mitochondrial respiration recovery.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies the ADP generated when recombinant PDK phosphorylates a PDH peptide substrate. It is preferred over radioactive methods for high-throughput screening.

Reagents:

-

Recombinant human PDK1/2 (active).

-

PDH E1

peptide substrate. -

Ultrapure ATP (10 mM stock).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

DCA (Sodium Dichloroacetate), dissolved in water (pH adjusted to 7.0).

Protocol Workflow:

-

Preparation: Dilute PDK enzyme to 5–10 ng/µL in 1X Kinase Buffer. Prepare 2.5x serial dilutions of DCA.

-

Reaction Assembly: In a white 384-well plate, add:

-

2 µL of DCA solution.

-

2 µL of PDK enzyme solution.

-

Incubate for 10 min at RT to allow allosteric binding.

-

1 µL of Substrate/ATP mix (Final ATP concentration should be at

, typically 10–50 µM).

-

-

Incubation: Incubate at RT for 60 minutes.

-

Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert generated ADP to ATP and then to light. Incubate for 30 min.

-

Readout: Measure luminescence on a plate reader. Calculate IC50 using a non-linear regression fit (log(inhibitor) vs. response).

Cellular Metabolic Profiling (Seahorse XF Assay)

Directly measuring Oxygen Consumption Rate (OCR) validates that PDK inhibition translates to increased mitochondrial respiration.

Protocol Workflow:

-

Seeding: Plate cells (e.g., HeLa, A549) at 20,000 cells/well in XF96 plates 24h prior.

-

Cartridge Hydration: Hydrate XF sensor cartridge with Calibrant at 37°C (non-CO2) overnight.

-

Treatment: Treat cells with DCA (e.g., 5–10 mM) for 1h (acute) or 24h (chronic) prior to assay.

-

Assay Medium: Wash cells 2x with XF Base Medium (supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine; pH 7.4). Bring volume to 180 µL.

-

Equilibration: Incubate plate in non-CO2 incubator at 37°C for 45–60 min.

-

Mito Stress Test:

-

Injection A: Oligomycin (ATP synthase inhibitor) – Measures ATP-linked respiration.

-

Injection B: FCCP (Uncoupler) – Measures Maximal Respiration.

-

Injection C: Rotenone/Antimycin A – Measures non-mitochondrial respiration.

-

-

Analysis: DCA treatment should significantly increase Basal Respiration and ATP-linked Respiration compared to vehicle control, indicating a shift from glycolysis to OXPHOS.

Figure 2: Validation Workflows. Parallel workflows for biochemical verification (left) and functional cellular metabolic phenotyping (right).

Therapeutic Context & Challenges

Reversing the Warburg Effect

In oncology, DCA is utilized to exploit the metabolic vulnerability of cancer cells. By forcing cells to use mitochondria (which are often hyperpolarized and resistant to apoptosis in cancer), DCA restores glucose oxidation. This increases the production of Reactive Oxygen Species (ROS) within the mitochondria, triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP) and releasing cytochrome c, thereby inducing apoptosis.

Neuropathy and Toxicity

The dose-limiting toxicity of DCA in clinical settings is peripheral neuropathy.

-

Mechanism: DCA metabolism (via Glutathione Transferase Zeta 1, GSTZ1) can lead to the accumulation of toxic metabolites or depletion of tyrosine.

-

Mitigation: Co-administration of antioxidants or monitoring of GSTZ1 haplotypes may stratify patient risk.

References

-

Stacpoole, P. W. (2017).[1] Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. Journal of the National Cancer Institute. Link

-

Bowker-Kinley, M. M., et al. (1998).[3] Evidence for existence of tissue-specific regulation of the mammalian pyruvate dehydrogenase complex. Biochemical Journal. Link

-

Kato, M., et al. (2007). Crystal structure of the catalytic domain of human pyruvate dehydrogenase kinase 2. The EMBO Journal. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

-

Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. Link

-

Michelakis, E. D., et al. (2008). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine. Link

Sources

Chemical properties and molecular weight of sodium 2,2-dichloroacetate

Title: Laboratory Monograph: Sodium 2,2-Dichloroacetate (NaDCA) – Physicochemical Characterization, Synthesis, and Metabolic Modulation Mechanisms

Executive Summary

Sodium 2,2-dichloroacetate (NaDCA) is the sodium salt of dichloroacetic acid, a small molecule metabolic modulator that has transitioned from a water contaminant byproduct to an investigational agent in oncology and metabolic disorders. Its primary mechanism involves the inhibition of Pyruvate Dehydrogenase Kinase (PDK), thereby reversing the "Warburg Effect" in cancer cells by forcing pyruvate into mitochondrial oxidative phosphorylation.

This guide provides a rigorous technical breakdown of NaDCA, including its precise physicochemical properties, a validated synthesis protocol, analytical methods (HPLC/NMR), and a detailed mechanistic signaling map.

Physicochemical Characterization

NaDCA is a white, crystalline, hygroscopic solid. Accurate characterization is critical, as the free acid (dichloroacetic acid) is a corrosive liquid, whereas the sodium salt is a stable solid suitable for biological administration.

Table 1: Key Chemical Properties

| Property | Value / Description |

| IUPAC Name | Sodium 2,2-dichloroacetate |

| Common Abbreviation | NaDCA, DCA (often used interchangeably, but chemically distinct) |

| CAS Number | 2156-56-1 |

| Molecular Formula | |

| Molecular Weight | 150.92 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (~100 mg/mL); Soluble in DMSO; Sparingly soluble in ethanol. |

| pKa (Parent Acid) | 1.35 (Dichloroacetic acid is a strong organic acid) |

| pH (10% Aqueous Soln) | ~6.5 – 8.0 (Neutral to slightly alkaline due to weak base/strong acid salt nature) |

| Hygroscopicity | High (Requires storage in desiccated conditions) |

Mechanism of Action: The PDK-PDH Axis

The therapeutic potential of NaDCA lies in its ability to modulate the Pyruvate Dehydrogenase Complex (PDC).[1][2] In many solid tumors, cells rely on aerobic glycolysis (Warburg Effect), shunting pyruvate to lactate even in the presence of oxygen. This hyperpolarizes the mitochondrial membrane and suppresses apoptosis.

Mechanism Steps:

-

PDK Inhibition: NaDCA acts as a structural analog of pyruvate.[1][3] It binds to the nucleotide-binding pocket of Pyruvate Dehydrogenase Kinase (PDK).

-

Isoform Specificity: Inhibition potency follows the order: PDK2 > PDK4 > PDK1 > PDK3.

-

PDH Activation: PDK inhibition prevents the phosphorylation (inactivation) of the E1

subunit of the PDH complex.[1] -

Metabolic Shift: Active PDH converts Pyruvate to Acetyl-CoA, forcing entry into the Krebs Cycle (TCA).[4]

-

ROS Generation: Increased oxidative phosphorylation restores mitochondrial Reactive Oxygen Species (ROS) production, depolarizing the mitochondrial membrane and releasing cytochrome c, which triggers apoptosis.

Figure 1: NaDCA Metabolic Signaling Pathway

Caption: Schematic representation of NaDCA-mediated PDK inhibition, shifting cellular metabolism from glycolysis to oxidative phosphorylation.[1][3][4][5]

Synthesis and Quality Control Protocol

Safety Warning: Dichloroacetic acid (DCA) is corrosive and toxic.[6] Sodium Dichloroacetate is a mild skin irritant. Perform all synthesis in a fume hood.

A. Synthesis Protocol (Neutralization)

This protocol utilizes a stoichiometric neutralization of dichloroacetic acid with sodium hydroxide to yield high-purity NaDCA.

-

Reagents:

-

Dichloroacetic acid (DCA),

99% purity.[7] -

Sodium Hydroxide (NaOH), 10 M aqueous solution or pellets.

-

Solvent: Ultrapure Water (Milli-Q) and Acetone (cold).

-

-

Procedure:

-

Step 1: Dissolve DCA (e.g., 12.9 g, 0.1 mol) in 20 mL of cold ultrapure water in a beaker on an ice bath (Reaction is exothermic).

-

Step 2: Slowly add NaOH solution while monitoring pH continuously.

-

Step 3: Adjust pH to exactly 7.0 – 7.5 . Critical: Do not exceed pH 8.0 to prevent hydrolysis.

-

Step 4: Evaporate the water using a rotary evaporator at 40°C under vacuum until a white solid remains.

-

Step 5 (Purification): Wash the solid residue with cold acetone (NaDCA is insoluble in acetone; impurities often are not). Filter under vacuum.[7]

-

Step 6: Dry in a vacuum desiccator over

for 24 hours.

-

B. Analytical Validation (HPLC)

To verify purity and absence of degradation products (Glyoxylate/Oxalate):

-

Column: Anion Exchange (e.g., IonPac AS11) or Mixed-Mode RP (e.g., SIELC Newcrom R1).

-

Mobile Phase: Isocratic 20 mM

(pH 2.5) / Acetonitrile (90:10). -

Detection: UV at 210 nm .[8]

-

Retention Time: DCA typically elutes early due to high polarity.

Figure 2: Synthesis & QC Workflow

Caption: Step-by-step workflow for the synthesis and purification of pharmaceutical-grade Sodium Dichloroacetate.

Stability and Handling

Hydrolytic Degradation: NaDCA is relatively stable in solid form but degrades in aqueous solution, particularly at elevated temperatures or extreme pH.

-

Degradation Pathway: Hydrolysis leads to the formation of Glyoxylic Acid and Chloride ions.

-

Storage: Store solid at 4°C or -20°C in a tightly sealed, desiccant-containing vial. Aqueous solutions should be prepared fresh or stored frozen (-20°C) for no more than 1 month.[1]

References

-

PubChem. (2023). Sodium Dichloroacetate Compound Summary. National Library of Medicine. [Link]

-

Stacpoole, P. W., et al. (1998). Pharmacokinetics, metabolism and toxicology of dichloroacetate. Drug Metabolism Reviews. [Link]

-

Michelakis, E. D., et al. (2008). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine. [Link]

-

Sielc Technologies. (2018).[9] HPLC Analysis of Sodium Dichloroacetate.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. adipogen.com [adipogen.com]

- 5. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α | MDPI [mdpi.com]

- 6. Dichloroacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. Sodium dichloroacetate | SIELC Technologies [sielc.com]

Reversing the Metabolic Engine of Cancer: A Technical Guide to Sodium Dichloroacetate's Influence on the Warburg Effect and Glycolysis

Introduction: The Aberrant Metabolism of Cancer

Nearly a century ago, Otto Warburg observed a peculiar metabolic phenotype in tumors: a profound reliance on glycolysis for energy production, even in the presence of ample oxygen.[1][2] This phenomenon, termed "aerobic glycolysis" or the "Warburg Effect," is a hallmark of many cancer cells.[3][4] Unlike healthy cells that primarily utilize mitochondrial oxidative phosphorylation (OXPHOS) for efficient ATP generation, cancer cells exhibit a heightened glucose uptake and convert a large portion of it to lactate.[1][5] This seemingly inefficient metabolic strategy provides critical advantages for tumor progression, including rapid ATP production to fuel proliferation and the generation of biosynthetic precursors for macromolecules.[2][6] Furthermore, the resulting lactate-rich, acidic tumor microenvironment (TME) actively promotes immune evasion, angiogenesis, and metastasis.[7][8][9]

This guide provides an in-depth technical exploration of Sodium Dichloroacetate (DCA), a small molecule inhibitor that recalibrates this altered metabolic state. We will dissect the molecular mechanism by which DCA reverses the Warburg effect, detailing its primary target and the subsequent biochemical cascade that shifts cancer cell metabolism from glycolysis back towards oxidative phosphorylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DCA's mode of action and the experimental methodologies required to validate its effects.

The Gatekeeper of Cellular Respiration: The Pyruvate Dehydrogenase Complex

At the crossroads of glycolysis and mitochondrial respiration lies the Pyruvate Dehydrogenase Complex (PDC), a critical multi-enzyme gatekeeper.[10][11] The PDC catalyzes the irreversible decarboxylation of pyruvate, the end-product of glycolysis, into acetyl-CoA.[12] Acetyl-CoA then fuels the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.

In many cancer cells, the PDC is deliberately inactivated. This inactivation is primarily achieved through phosphorylation by a family of dedicated enzymes known as Pyruvate Dehydrogenase Kinases (PDKs).[13][14] Several PDK isoforms (PDK1-4) are often overexpressed in tumors, effectively putting a brake on the PDC.[14] This blockade forces pyruvate to be shunted away from the mitochondria and towards lactate production via lactate dehydrogenase (LDH), thus perpetuating the Warburg phenotype.[15]

The activity of PDKs is, in turn, regulated by the cell's energy status. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK activity, signaling that energy is plentiful and further oxidation of pyruvate is unnecessary. Conversely, high concentrations of pyruvate act as a natural inhibitor of PDK.[16]

Sodium Dichloroacetate (DCA): Re-engaging Mitochondrial Respiration

Sodium dichloroacetate is a structural analog of pyruvate that functions as a potent inhibitor of Pyruvate Dehydrogenase Kinase.[17][18] By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the PDC.[17][19] This action effectively removes the brake on mitochondrial metabolism, allowing the PDC to actively convert pyruvate into acetyl-CoA. The re-engagement of the PDC initiates a profound metabolic shift with several key consequences for the cancer cell.

Mechanism of Action: A Step-by-Step Cascade

-

PDK Inhibition: DCA enters the cell and directly inhibits the activity of PDK isoforms.[18]

-

PDC Activation: With PDK inhibited, the opposing enzyme, Pyruvate Dehydrogenase Phosphatase (PDP), dephosphorylates the PDC, converting it to its active state.

-

Metabolic Rewiring: Active PDC shunts pyruvate away from lactate production and into the mitochondria for conversion to acetyl-CoA.[20]

-

Enhanced OXPHOS: Increased acetyl-CoA levels fuel the TCA cycle and oxidative phosphorylation, leading to a rise in mitochondrial respiration and ATP production.

-

Reduced Glycolysis & Lactate Secretion: The shift towards OXPHOS leads to a decrease in the glycolytic rate and a significant reduction in the production and secretion of lactate.[7]

-

Induction of Apoptosis: The reactivation of mitochondrial function can increase the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[17][21]

-

Alleviation of TME-Mediated Immunosuppression: By reducing lactate secretion, DCA helps to normalize the pH of the tumor microenvironment.[7] An acidic TME is known to suppress the function of vital immune cells, such as T cells and dendritic cells.[22] Reducing lactate can, therefore, restore anti-tumor immune responses.[7]

The following diagram illustrates the central role of DCA in reversing the Warburg effect.

Caption: DCA inhibits PDK, reactivating PDC and shifting metabolism from lactate production to mitochondrial respiration.

Quantitative Assessment of DCA's Metabolic Impact

The metabolic shift induced by DCA can be quantified through various in vitro assays. The table below summarizes typical effects observed in cancer cell lines following DCA treatment, as reported in scientific literature.

| Parameter Measured | Cancer Cell Line | Typical Effect of DCA | Reference |

| Lactate Production | Raji (Burkitt's lymphoma) | Dose-dependent decrease | [23] |

| A549 (Lung Cancer) | Significant reduction | [21] | |

| Oxygen Consumption Rate (OCR) | Oral Squamous Carcinoma | Increased in glycolysis-reliant cells | [24] |

| Neuroblastoma | Slight increase | [23] | |

| Extracellular Acidification Rate (ECAR) | Various | General decrease, indicating reduced glycolysis | [25] |

| Cell Proliferation | HCT116 (Colorectal) | Dose-dependent decrease | [20] |

| Pancreatic Cancer | Marked decrease | [24] | |

| Apoptosis | A549 (Lung Cancer) | Enhanced apoptosis (especially with chemo) | [21] |

| Canine Prostate/Bladder Cancer | Increased apoptosis | [26] |

Note: The magnitude of the effect can vary significantly depending on the cancer cell type, its baseline metabolic profile, and the concentration of DCA used.

Experimental Protocols for Validating DCA's Mechanism of Action

To rigorously assess the influence of DCA on cancer cell metabolism, a series of well-defined experimental protocols are essential. These protocols serve as self-validating systems when appropriate controls are included.

Measuring Glycolytic Rate using the Seahorse XF Glycolysis Stress Test

This assay is the gold standard for real-time analysis of cellular glycolytic function. It measures the extracellular acidification rate (ECAR), which is primarily a result of lactate extrusion from the cells.

Causality of Experimental Choices: The sequential injection of specific metabolic modulators allows for the dissection of different aspects of glycolysis. Glucose provides the substrate to measure the basal rate. Oligomycin, an ATP synthase inhibitor, blocks mitochondrial ATP production, forcing the cell to rely on glycolysis to its maximum capacity. This reveals the "glycolytic capacity." The final injection of 2-deoxy-glucose (2-DG), a competitive inhibitor of the first enzyme in glycolysis (hexokinase), shuts down glycolysis and confirms that the measured ECAR is indeed due to this pathway.[25]

Detailed Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells onto a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with 2 mM L-glutamine. Warm to 37°C and adjust the pH to 7.4 immediately before use.[27]

-

Cell Preparation: One hour before the assay, remove the growth medium from the cells, wash once with the prepared assay medium, and add the final volume of assay medium to each well. Place the plate in a 37°C non-CO2 incubator for 45-60 minutes.[28]

-

Cartridge Hydration & Loading: Hydrate a Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator. On the day of the assay, load the injection ports with the metabolic modulators (typically 10x final concentration):

-

Port A: Glucose (e.g., to a final concentration of 10 mM)

-

Port B: Oligomycin (e.g., to a final concentration of 1.0 µM)

-

Port C: 2-Deoxy-Glucose (2-DG) (e.g., to a final concentration of 50 mM)

-

-

Assay Execution: Load the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer and initiate the pre-programmed Glycolysis Stress Test protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine ECAR before and after each injection.

-

Data Analysis: Normalize the data to cell number. Analyze the key parameters: Glycolysis (ECAR post-glucose minus pre-glucose ECAR), Glycolytic Capacity (ECAR post-oligomycin minus pre-glucose ECAR), and Glycolytic Reserve (Glycolytic Capacity - Glycolysis). Compare these parameters between control and DCA-treated cells.

Caption: Workflow for the Seahorse Glycolysis Stress Test.

Quantification of Lactate Production

A direct consequence of DCA's action is a reduction in lactate secretion. This can be quantified using commercially available colorimetric or fluorometric assay kits.

Causality of Experimental Choices: These assays are based on an enzymatic reaction where lactate dehydrogenase (LDH) oxidizes lactate to pyruvate. This reaction simultaneously reduces a probe, leading to a measurable change in color (absorbance) or fluorescence that is directly proportional to the lactate concentration in the sample.[29] Including a standard curve with known lactate concentrations is critical for converting the absorbance/fluorescence readings into absolute concentrations and serves as an internal validation of the assay's performance.

Detailed Step-by-Step Methodology:

-

Cell Culture: Plate cells and treat with or without DCA for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant. It is crucial to also count the cells in each well at the time of collection to normalize the final lactate concentration to the cell number.

-

Sample Preparation: If the media contains high levels of protein (e.g., from serum), deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to prevent interference.

-

Standard Curve Preparation: Prepare a series of lactate standards by diluting a stock solution to concentrations spanning the expected range of the samples (e.g., 0 to 10 nmol/well).

-

Assay Procedure:

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mixture containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix, as per the manufacturer's protocol.

-

Add the reaction mixture to all wells.

-

Incubate the plate, protected from light, for the recommended time (e.g., 30 minutes at room temperature).

-

-

Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples. Normalize the lactate concentration to the cell count for each sample.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

To confirm that DCA is shifting metabolism towards OXPHOS, it is essential to measure the rate of oxygen consumption. This can be achieved using various methods, including the Seahorse XF Analyzer or a Clark-type electrode.[30][31]

Causality of Experimental Choices: Measuring basal OCR provides a snapshot of mitochondrial activity. A more detailed analysis, often performed using a Seahorse XF Cell Mito Stress Test, involves the sequential injection of mitochondrial inhibitors to probe different aspects of the electron transport chain. For instance, oligomycin inhibits ATP synthase, revealing ATP-linked respiration. FCCP, an uncoupling agent, collapses the proton gradient and induces maximal respiration. Finally, a mix of rotenone and antimycin A shuts down complex I and III, respectively, revealing non-mitochondrial oxygen consumption. An increase in basal and maximal respiration following DCA treatment would provide strong evidence for enhanced OXPHOS.

Detailed Step-by-Step Methodology (using Clark Electrode):

-

Mitochondria Isolation (Optional): For the most direct measurement, mitochondria can be isolated from control and DCA-treated cells or tissues via differential centrifugation.

-

Cell Permeabilization (for intact cells): Alternatively, intact cells can be used. The plasma membrane must be permeabilized (e.g., with digitonin) to allow mitochondrial substrates to enter the cell.

-

Electrode Calibration: Calibrate the Clark-type electrode system according to the manufacturer's instructions.

-

Respiration Chamber Setup: Add respiration buffer to the chamber, followed by the cell suspension or isolated mitochondria (a typical protein concentration is 0.3–0.8 mg/mL).[30]

-

Substrate Addition: Add substrates for the electron transport chain (e.g., pyruvate and malate for Complex I-driven respiration, or succinate for Complex II).

-

State 3 Respiration: Initiate ATP synthesis-linked respiration (State 3) by adding a known amount of ADP. The rate of oxygen depletion is measured.

-

State 4 Respiration: Once all the ADP is phosphorylated to ATP, respiration will slow to a rate known as State 4 (resting state).

-

Data Analysis: Calculate the OCR in nmol O2/min/mg protein. Compare the State 3 and State 4 respiration rates between control and DCA-treated samples. The Respiratory Control Ratio (RCR = State 3 / State 4) is a key indicator of mitochondrial health and coupling efficiency.

Clinical Perspective and Future Directions

The potential for DCA as a cancer therapeutic has been explored in several early-phase clinical trials.[32][33] While some studies have shown promising results in terms of safety and potential efficacy, particularly in glioblastoma, the overall evidence remains limited, and DCA is not approved as a standard cancer treatment.[24][34] One of the challenges is the heterogeneity of metabolic phenotypes across different tumor types and even within a single tumor. Cancers that are highly dependent on glycolysis and have suppressed mitochondrial function may be more sensitive to DCA treatment.[24]

Future research will likely focus on identifying biomarkers to predict which patients are most likely to respond to DCA, exploring synergistic combinations with other therapies like chemotherapy and radiation, and developing novel delivery systems to enhance efficacy and minimize potential side effects.[21][24]

Conclusion

Sodium dichloroacetate represents a targeted therapeutic strategy that exploits a fundamental metabolic vulnerability of many cancers—the Warburg effect. By inhibiting PDK and reactivating the pivotal Pyruvate Dehydrogenase Complex, DCA forces a metabolic reprogramming that shifts cancer cells away from inefficient glycolysis and towards mitochondrial respiration. This shift not only curtails the fuel supply for rapid proliferation but also triggers apoptotic cell death and can ameliorate the immunosuppressive tumor microenvironment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the profound influence of DCA on cancer cell metabolism, paving the way for a deeper understanding and potential clinical application of metabolism-targeted cancer therapies.

References

-

Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. PMC - NIH. [Link]

-

Dichloroacetate affects proliferation but not survival of human colorectal cancer cells. PubMed. [Link]

-

Use of sodium dichloroacetate for cancer treatment: a scoping review. ResearchGate. [Link]

-

Promising Treatment on the Horizon for Cancer-related Fatigue. Yale School of Medicine. [Link]

-

Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PMC - NIH. [Link]

-

Warburg Effect and its Role in Cancer Cell Metabolism: A Review. International Journal of Science and Research (IJSR). [Link]

-

Dichloroacetate and Pyruvate Metabolism: Pyruvate Dehydrogenase Kinases as Targets Worth Investigating for Effective Therapy of Toxoplasmosis. ASM Journals. [Link]

-

Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC. [Link]

-

Regulation of pyruvate dehydrogenase (video). Khan Academy. [Link]

-

The regulatory roles and clinical significance of glycolysis in tumor. PMC. [Link]

-

Lactate-Based Model Predictive Control Strategy of Cell Growth for Cell Therapy Applications. PMC - NIH. [Link]

-

Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions. BMC. [Link]

-

Guidelines for the measurement of oxygen consumption rate in Caenorhabditis elegans. PMC - NIH. [Link]

-

Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. [Link]

-

The Warburg Effect: How Does it Benefit Cancer Cells?. PMC. [Link]

-

Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. JoVE. [Link]

-

Seahorse XF96 Protocol – adapted from Agilent. agilent.com. [Link]

-

Tumor Microenvironment Lactate: Is It a Cancer Progression Marker, Immunosuppressant, and Therapeutic Target?. MDPI. [Link]

-

Metformin and sodium dichloroacetate effects on proliferation, apoptosis, and metabolic activity tested alone and in combination in a canine prostate and a bladder cancer cell line. PLOS ONE. [Link]

-

Targeting the Warburg Effect in Cancer: Where Do We Stand?. MDPI. [Link]

-

Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. [Link]

-

Glycolysis in the tumor microenvironment: a driver of cancer progression and a promising therapeutic target. Frontiers. [Link]

-

Dichloroacetate (DCA) in Patients With Previously Treated Metastatic Breast or Non-Small Cell Lung Cancer (NSCL). ClinicalTrials.gov. [Link]

-

DCA reduced tumor-derived lactic acid. ResearchGate. [Link]

-

Sodium dichloroacetate (DCA) reduces apoptosis in colorectal tumor hypoxia. ResearchGate. [Link]

-

Glucose and lactate assays for cell metabolism. BMG Labtech. [Link]

-

Seahorse XF Glycolytic Rate Assay Kit User Guide. SickKids Research Institute. [Link]

-

Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. PMC - NIH. [Link]

-

Warburg Effect or Reverse Warburg Effect? A Review of Cancer Metabolism. Karger Publishers. [Link]

-

An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. JoVE. [Link]

-

Monitoring Lactate in Biological Samples. Biomedical Research Service Center. [Link]

-

Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment. PMC. [Link]

-

Regulation of pyruvate dehydrogenase activity through phosphorylation at multiple sites. PMC - NIH. [Link]

-

Up-regulation of Key Glycolysis Proteins in Cancer Development. PMC. [Link]

-

Sodium Dichloroacetate Pharmacological Effect as Related to Na–K–2Cl Cotransporter Inhibition in Rats. NIH. [Link]

-

Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. PMC. [Link]

-

A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PMC. [Link]

-

Modeling the Genetic Regulation of Cancer Metabolism: Interplay between Glycolysis and Oxidative Phosphorylation. AACR Journals. [Link]

-

Seahorse XF Glycolysis Stress Test Kit. Agilent. [Link]

-

DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. Tip Biosystems. [Link]

-

Design of a titration protocol for measuring the mitochondrial oxygen.... ResearchGate. [Link]

-

Cancer-associated fibroblasts reuse cancer-derived lactate to maintain a fibrotic and immunosuppressive microenvironment in pancreatic cancer. JCI Insight. [Link]

-

Regulation of the Phosphorylation of Mitochondrial Pyruvate Dehydrogenase Complex in Situ 1. Oxford Academic. [Link]

-

Pyruvate dehydrogenase complex. Wikipedia. [Link]

-

Regulation of the pyruvate dehydrogenase complex. PubMed. [Link]

Sources

- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. mdpi.com [mdpi.com]

- 5. karger.com [karger.com]

- 6. Glycolysis in Cancer Therapy and Tumor Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Glycolysis in the tumor microenvironment: a driver of cancer progression and a promising therapeutic target [frontiersin.org]

- 10. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Regulation of pyruvate dehydrogenase activity through phosphorylation at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI Insight - Cancer-associated fibroblasts reuse cancer-derived lactate to maintain a fibrotic and immunosuppressive microenvironment in pancreatic cancer [insight.jci.org]

- 16. academic.oup.com [academic.oup.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Sodium Dichloroacetate Pharmacological Effect as Related to Na–K–2Cl Cotransporter Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Metformin and sodium dichloroacetate effects on proliferation, apoptosis, and metabolic activity tested alone and in combination in a canine prostate and a bladder cancer cell line | PLOS One [journals.plos.org]

- 27. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 29. tipbiosystems.com [tipbiosystems.com]

- 30. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. mdpi.com [mdpi.com]

Methodological & Application

Navigating In Vivo Delivery: Application Notes for Sodium Dichloroacetate (DCA) Administration in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various routes of in vivo administration for sodium dichloroacetate (DCA) in murine models. This document emphasizes the scientific rationale behind procedural choices, offering detailed, field-proven protocols to ensure experimental success and reproducibility.

Introduction to Sodium Dichloroacetate in Preclinical Research

Sodium dichloroacetate (DCA) is a small molecule that has garnered significant interest in preclinical research, primarily for its ability to modulate cellular metabolism. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby shifting metabolism away from glycolysis. This mechanism has made DCA a valuable tool in cancer biology, metabolic disorders, and neurology research.[1][2] The choice of administration route is a critical determinant of its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy and potential toxicity in murine models.[3][4]

Choosing the Optimal Administration Route: A Multifaceted Decision

The selection of an appropriate administration route for DCA is not a one-size-fits-all decision. It is contingent upon the specific research question, the desired pharmacokinetic profile, the target tissue, and practical considerations of the experimental design. The following sections detail the most common in vivo administration routes for DCA in mice, providing a framework for informed decision-making.

Caption: Decision matrix for selecting a DCA administration route.

Oral Administration Routes

Oral delivery is a common and convenient method for administering DCA in murine models. It can be achieved through precise oral gavage or ad libitum in drinking water, each with distinct advantages and applications.

Oral Gavage (PO)

Oral gavage ensures the administration of a precise and predetermined dose of DCA directly into the stomach.[5] This method is particularly useful for short-term studies or when a defined dosage is critical for the experimental outcome.

Causality Behind Experimental Choices:

-

Vehicle Selection: Distilled water is a commonly used and appropriate vehicle for dissolving sodium dichloroacetate for oral gavage, as DCA is highly soluble in water.[6] The pH of the solution should be near neutral to minimize potential irritation to the esophagus and stomach lining.[6]

-

Dosage Calculation: The dose is calculated based on the animal's body weight to ensure accuracy and consistency across the study cohort.[5]

-

Gavage Needle: The use of a proper-sized, ball-tipped gavage needle is crucial to prevent esophageal or gastric injury. The length of the needle should be pre-measured against the mouse to ensure it reaches the stomach without causing perforation.[5]

Protocol: Oral Gavage of Sodium Dichloroacetate

-

Preparation of DCA Solution:

-

Dissolve the required amount of sodium dichloroacetate in sterile distilled water to achieve the desired final concentration.

-

Ensure the solution is at room temperature before administration.[7]

-

-

Animal Restraint:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the natural extension of the head and neck.

-

-

Gavage Administration:

-

Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, dispense the DCA solution slowly and steadily.

-

Withdraw the needle gently and return the mouse to its cage.

-

-

Post-Administration Monitoring:

-

Observe the animal for any signs of distress, such as labored breathing or regurgitation.

-

Caption: Workflow for oral gavage administration of DCA.

Administration in Drinking Water

For long-term studies requiring chronic DCA exposure, administration in the drinking water is a less stressful alternative to repeated gavage.[8] This method relies on the voluntary consumption of DCA-laced water by the animals.

Causality Behind Experimental Choices:

-

Solution Stability: Sodium dichloroacetate is stable in aqueous solutions, making it suitable for administration in drinking water. However, solutions should be prepared fresh regularly (e.g., weekly) to prevent microbial growth and ensure consistent concentration.

-

Dosage Estimation: The daily dose is estimated based on the average daily water consumption of the mice. It is important to monitor water intake, as high concentrations of DCA may alter the taste and reduce consumption.

-

Light Protection: While not explicitly stated for DCA, it is good practice to use opaque water bottles to prevent potential photodegradation of the compound.

Protocol: Administration of Sodium Dichloroacetate in Drinking Water

-

Preparation of DCA Solution:

-

Calculate the amount of DCA needed based on the desired daily dose and the average daily water consumption per mouse.

-

Dissolve the DCA in the drinking water. The pH may be adjusted to neutral if necessary.

-

-

Administration:

-

Replace the regular drinking water bottles with the DCA-containing water bottles.

-

-

Monitoring:

-

Measure water consumption daily for the first few days and then periodically throughout the study to ensure consistent dosing.

-

Observe the animals for any changes in hydration status or general health.

-

-

Solution Replacement:

-

Prepare fresh DCA solutions and replace the water bottles at least once a week.

-

Parenteral Administration Routes

Parenteral administration involves bypassing the gastrointestinal tract and can offer more rapid and predictable systemic exposure.[3]

Intraperitoneal (IP) Injection

IP injection is a common method for administering substances to rodents, offering rapid absorption into the systemic circulation.[9]

Causality Behind Experimental Choices:

-

Vehicle Selection: Sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride are appropriate vehicles for IP injection of DCA.[10] These solutions are isotonic and minimize peritoneal irritation.[11]

-

Injection Site: The injection is typically administered in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other internal organs.[4]

-

Aseptic Technique: Strict aseptic technique is essential to prevent infection and peritonitis.[11]

Protocol: Intraperitoneal Injection of Sodium Dichloroacetate

-

Preparation of DCA Solution:

-

Dissolve DCA in sterile PBS or 0.9% sodium chloride to the desired concentration.

-

Filter-sterilize the solution using a 0.22 µm filter.[11]

-

-

Animal Restraint:

-

Restrain the mouse securely, exposing the abdomen.

-

-

Injection:

-

Insert the needle at a shallow angle into the lower abdominal quadrant.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

-

Inject the DCA solution slowly.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of pain or distress at the injection site.

-

Intravenous (IV) Injection

IV injection provides the most rapid and complete bioavailability (100%) of DCA, making it ideal for pharmacokinetic studies or when a rapid onset of action is required.[12][13]

Causality Behind Experimental Choices:

-

Vehicle Selection: Sterile 0.9% sodium chloride is the recommended vehicle for IV administration of DCA.[14]

-

Injection Site: The lateral tail vein is the most common and accessible site for IV injections in mice.

-

Solution Preparation: The DCA solution must be sterile, and ideally isotonic and at a physiological pH to prevent hemolysis and vein irritation.[11][15]

Protocol: Intravenous Injection of Sodium Dichloroacetate

-

Preparation of DCA Solution:

-

Dissolve DCA in sterile 0.9% sodium chloride.

-

Aseptically prepare the solution and filter-sterilize it.[16]

-

-

Animal Warming:

-

Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.

-

-

Restraint and Injection:

-

Place the mouse in a suitable restraint device that exposes the tail.

-

Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.

-

Inject the DCA solution slowly.

-

-

Post-Injection Care:

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

Monitor the animal for any adverse reactions.

-

Caption: General workflow for parenteral administration of DCA.

Summary of Administration Parameters

| Administration Route | Typical Dosage Range (mg/kg) | Common Vehicle | Frequency | Key Considerations |

| Oral Gavage | 25 - 150[17] | Distilled Water[6] | Daily | Precise dosing; can be stressful with repeated administration. |

| Drinking Water | Estimated based on consumption | Tap or Purified Water | Ad libitum (chronic) | Less stressful; dosage can be variable. |

| Intraperitoneal (IP) | 50 - 200[9] | PBS, 0.9% NaCl[10] | Daily or as needed | Rapid absorption; risk of peritonitis if not aseptic. |

| Intravenous (IV) | 25 - 100[14][18] | 0.9% NaCl[14] | As needed | 100% bioavailability; technically demanding. |

Potential Toxicities and Considerations

While generally well-tolerated at therapeutic doses, high doses or chronic administration of DCA can lead to toxicities.[19] The most commonly reported side effect is reversible peripheral neuropathy.[19] Researchers should carefully monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or neurological deficits. Doses above 500 mg/kg are known to be neurotoxic.[18]

Conclusion

The successful in vivo administration of sodium dichloroacetate in murine models hinges on the careful selection of the administration route and adherence to meticulous experimental technique. By understanding the rationale behind each method and following established protocols, researchers can ensure the reliable and reproducible delivery of DCA, thereby enhancing the validity and impact of their preclinical findings.

References

- U.S. Environmental Protection Agency. (n.d.). Current Time in Washington, DC, USA.

-

Ontario Association of Naturopathic Doctors. (n.d.). Intravenous Dichloroacetate. Retrieved from [Link]

-

Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

-

Sun, R., et al. (2016). Dichloroacetate treatment improves mitochondrial metabolism and reduces brain injury in neonatal mice. Journal of Cerebral Blood Flow & Metabolism, 36(8), 1434-1445. Retrieved from [Link]

-

Stacpoole, P. W., et al. (1990). Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA). International Journal of Pharmaceutics, 63(3), 229-234. Retrieved from [Link]

-

Abdel-Hafiz, A., et al. (2021). Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis. Cancers, 13(22), 5863. Retrieved from [Link]

-

Brandsma, I., et al. (2021). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Cancers, 13(16), 4038. Retrieved from [Link]

-

Butchbach, M. E. R., et al. (2007). A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. Journal of Neuroscience Methods, 163(1), 108-113. Retrieved from [Link]

-

Hashimoto, T., et al. (2007). Effect of DCA administration or endurance training on lactate metabolism in mice during and after exercise. Journal of Applied Physiology, 102(2), 648-654. Retrieved from [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]

-

Jahn, C. E., et al. (2020). Exposure of Rats to Multiple Oral Doses of Dichloroacetate Results in Upregulation of Hepatic Glutathione Transferases and NAD(P)H Dehydrogenase [Quinone] 1. Drug Metabolism and Disposition, 48(4), 282-289. Retrieved from [Link]

-

Hassoun, E. A., et al. (2012). The Effects of Mixtures of Dichloroacetate and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure. Journal of Toxicology, 2012, 608306. Retrieved from [Link]

-

Curry, S. H., et al. (1991). Disposition and pharmacodynamics of dichloroacetate (DCA) and oxalate following oral DCA doses. Biopharmaceutics & Drug Disposition, 12(5), 375-390. Retrieved from [Link]

-

Ling, K. H., et al. (1998). Effects of dichloroacetate on glycogen metabolism in B6C3F1 mice. Toxicology and Applied Pharmacology, 153(2), 234-242. Retrieved from [Link]

-

de Lima, D. C., et al. (2021). Sodium dichloroacetate attenuates the growth of B16-F10 melanoma in vitro and in vivo: an opportunity for drug repurposing. Anti-Cancer Drugs, 32(2), 164-171. Retrieved from [Link]

-

Fiume, G., et al. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers, 11(11), 1797. Retrieved from [Link]

-

Kho, A. R., et al. (2019). The Effects of Sodium Dichloroacetate on Mitochondrial Dysfunction and Neuronal Death Following Hypoglycemia-Induced Injury. Cells, 8(5), 437. Retrieved from [Link]

-

Al Shoyaib, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12. Retrieved from [Link]

-

World Health Organization. (2004). Dichloroacetic Acid in Drinking-water. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

-

Liu, Y., et al. (2023). Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. Neuroscience Bulletin, 39(12), 1831-1846. Retrieved from [Link]

-

West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

-

International Agency for Research on Cancer. (2014). Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]

-

San Diego State University IACUC. (n.d.). IACUC Guidelines. Retrieved from [Link]

-

S, S., et al. (2017). Acute and sub-acute Toxicity study of Aqueous extracts of Canscora heteroclita (L) Gilg in Rodents. Pharmacognosy Journal, 9(6), 845-850. Retrieved from [Link]

Sources

- 1. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. The Effects of Mixtures of Dichloroacetate and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of dichloroacetate on glycogen metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dichloroacetate treatment improves mitochondrial metabolism and reduces brain injury in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. Disposition and pharmacodynamics of dichloroacetate (DCA) and oxalate following oral DCA doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharmaservices.com [biopharmaservices.com]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 16. Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium dichloroacetate attenuates the growth of B16-F10 melanoma in vitro and in vivo: an opportunity for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effects of Sodium Dichloroacetate on Mitochondrial Dysfunction and Neuronal Death Following Hypoglycemia-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exposure of Rats to Multiple Oral Doses of Dichloroacetate Results in Upregulation of Hepatic Glutathione Transferases and NAD(P)H Dehydrogenase [Quinone] 1 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Dichloroacetate (DCA) Stability in Long-Term Culture

Welcome to the technical support center for Sodium Dichloroacetate (DCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DCA in long-term cell culture experiments. Maintaining a consistent, active concentration of DCA is critical for reproducible and reliable results. This document provides in-depth, field-proven insights into the preparation, storage, and handling of DCA, along with troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

This section addresses the most critical questions regarding the stability of DCA in experimental settings.

Q1: What is the optimal way to prepare and store a concentrated DCA stock solution?

Answer: The method of preparation and storage is paramount for maintaining the long-term stability of DCA.

-

Preparation: DCA powder is stable and can be stored at room temperature.[1] To prepare a stock solution, dissolve Sodium Dichloroacetate powder in sterile water for injection (WFI), phosphate-buffered saline (PBS), or cell culture medium. Given that DCA is heat-labile in aqueous solutions, do not autoclave the solution .[2][3] Sterilization must be performed by filtration through a 0.22 µm filter.[2][3]

-

Storage: The most reliable storage condition for aqueous DCA stock solutions is refrigeration at +4°C .[4][5] Under these conditions, aseptically prepared solutions are stable for at least 60 days, and potentially for several years.[2][3][4] Storage at room temperature is acceptable for short periods, but stability begins to decline after 30 days.[4][5]

-

Critical Warning on Freezing: Avoid storing aqueous DCA solutions at -20°C or -80°C. Studies have shown that freezing can lead to the formation of a secondary species that interferes with common quantification methods like UV spectrophotometry, causing an erroneous apparent increase in concentration.[4][5] This makes frozen stocks unreliable for ensuring accurate final concentrations in your experiments.

Q2: What are the primary factors that cause DCA to degrade in culture media?

Answer: The two primary drivers of DCA degradation in aqueous environments like cell culture media are low pH and high temperature .[2][3]

The principal degradation pathway is dehalogenation , a chemical reaction where the chlorine atoms are removed from the molecule.[2][3] This process releases hydrogen ions, which can, in turn, lower the pH of the medium. This creates a positive feedback loop, as the resulting lower pH can accelerate further degradation.[2][3] While standard cell culture conditions (pH 7.2-7.4, 37°C) are generally mild, the cumulative effect over a long-term experiment can be significant if media is not replenished regularly.

Q3: How frequently should I replace the DCA-containing medium in my long-term experiment?

Answer: The optimal replenishment schedule depends on the specific cell line, its metabolic rate, and the experimental duration. However, a general best practice is to replace the medium every 48 to 72 hours .

The rationale for this is threefold:

-

Counteract Degradation: Regular replacement ensures a consistent and effective concentration of DCA, mitigating the impact of gradual chemical degradation at 37°C.

-

Maintain pH Homeostasis: As cells metabolize, they naturally acidify the medium by producing lactate and CO2. DCA degradation also contributes to acidification.[2][3] Frequent media changes are crucial to prevent pH shifts that could confound experimental results or impact cell viability.

-

Nutrient Replenishment: Long-term cultures require fresh nutrients and removal of metabolic waste products to maintain cell health.

For very long experiments (weeks to months), it is advisable to periodically quantify the DCA concentration in the spent medium to validate your replenishment schedule.

Q4: Can components of my cell culture medium interact with DCA?

Answer: While DCA is generally stable in standard basal media, there is a potential for interaction with certain supplements, particularly those containing high concentrations of reducing agents.

The primary cellular metabolic pathway for DCA involves a glutathione-dependent conversion to glyoxylate.[6] Therefore, supplementing media with high levels of glutathione or other strong reducing agents like N-acetylcysteine could potentially impact the extracellular stability or availability of DCA. Most standard media formulations (e.g., DMEM, RPMI-1640) do not contain levels of these components that would cause rapid degradation, but it is a critical consideration for custom-formulated media.

Q5: How can I be certain that my DCA is active throughout my experiment?

Answer: The most rigorous method to confirm the concentration and integrity of DCA is through analytical chemistry.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying DCA and its major degradation products, such as monochloroacetic acid, oxalic acid, and glyoxylic acid.[7] Gas chromatography (GC) is another effective method.[8]

For labs without access to this equipment, adherence to a strict, validated protocol for preparation, storage, and media replenishment is the best way to ensure consistency. If results become inconsistent, the stability of the DCA stock should be the first variable investigated.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or diminishing biological effect of DCA over time. | 1. DCA Degradation: The DCA in your stock solution or working culture medium has degraded, lowering its effective concentration. | 1a. Prepare Fresh Stock: Discard the old stock solution and prepare a new one from powder following the protocol below. Ensure storage is at +4°C. 1b. Verify Storage Conditions: Confirm that your refrigerator maintains a stable +4°C. Do not store aqueous stocks at room temperature for more than 30 days or in the freezer.[4][5] 1c. Increase Replenishment Frequency: Change the DCA-containing medium more frequently (e.g., every 48 hours) to maintain a steady-state concentration. |

| Noticeable drop in the pH of the culture medium (e.g., phenol red indicator turning yellow) faster than in control cultures. | 1. DCA Degradation: The dehalogenation of DCA releases H+ ions, acidifying the medium.[2][3] 2. Cellular Metabolism: DCA shifts metabolism towards oxidative phosphorylation, but high cell density can still lead to significant acidification. | 1a. Check Stock Solution Age/Storage: An older or improperly stored stock may be degrading more rapidly upon dilution into the 37°C medium. Prepare a fresh stock. 1b. Buffer Capacity: Ensure your medium has adequate buffering capacity (e.g., sufficient sodium bicarbonate for a CO2 incubator, or HEPES for ambient conditions). 1c. Reduce Seeding Density: If acidification is rapid, consider reducing the initial cell seeding density. |

| Unexpected cytotoxicity observed, even at previously non-toxic concentrations. | 1. Stock Concentration Error: The stock solution may have been prepared incorrectly. 2. Formation of Toxic Byproducts: Although less common under proper storage, significant degradation could lead to an accumulation of more toxic species. | 1a. Recalculate and Prepare Fresh Stock: Carefully re-weigh the DCA powder and recalculate the required solvent volume. 1b. Analytical Verification: If possible, have the concentration of your stock solution verified by an analytical lab using HPLC or GC. 1c. Review Protocol: Ensure the correct dilution factor was used when preparing the final working medium. |

Data Summary & Key Protocols

Table 1: Summary of Aqueous Sodium Dichloroacetate Stability

| Storage Temperature | Recommended Duration | Stability Outcome & Rationale |

| +4°C | >60 Days (up to 4 years) | Optimal. Excellent stability observed. This is the recommended storage condition for aqueous stock solutions.[2][3][4][5] |

| Room Temperature (~20-25°C) | <30 Days | Acceptable for short-term. Stable for up to one month, after which slow, gradual degradation begins.[4][5] |

| -20°C / -80°C | Not Recommended | Problematic. Leads to the formation of secondary species, causing inaccurate concentration measurements and making the stock unreliable.[4][5] |

| 37°C (in culture) | <72 Hours | Limited. Gradual degradation occurs. Requires regular media replenishment to maintain a consistent concentration. |

Protocol 1: Preparation of a Stable 1M Aqueous DCA Stock Solution

This protocol describes the aseptic preparation of a highly stable DCA stock solution for cell culture use.

Materials:

-

Sodium Dichloroacetate powder (CAS 2156-56-1)

-

Sterile, nuclease-free water or cell culture-grade PBS

-

Sterile 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance and weigh boats

-

Sterile laboratory equipment within a biological safety cabinet (BSC)

Procedure:

-

Calculation: Sodium Dichloroacetate has a molecular weight of 150.92 g/mol . To make 50 mL of a 1M stock solution, you will need:

-

150.92 g/L * 0.050 L = 7.546 g

-

-

Weighing: Within a chemical fume hood, carefully weigh out 7.546 g of DCA powder using a calibrated balance.

-

Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water or PBS. Mix by vortexing or inverting until the powder is completely dissolved.

-

Volume Adjustment: Carefully add sterile water or PBS to bring the final volume to exactly 50 mL.

-

Sterilization: Draw the entire solution into a large sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Dispense the solution through the filter into a new, sterile 50 mL conical tube. This is a critical step to ensure sterility without using heat.[2][3]

-

Aliquoting & Storage: For convenience and to minimize contamination risk, aliquot the sterile stock solution into smaller, sterile tubes (e.g., 1 mL aliquots in cryovials).

-

Labeling & Storage: Clearly label each aliquot with the compound name (DCA), concentration (1M), preparation date, and your initials. Store all aliquots at +4°C . Do not freeze.

Visual Guides & Workflows

Diagram 1: DCA Stability and Degradation Pathways

This diagram illustrates the key factors influencing DCA stability and its primary degradation and metabolic pathways.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Stability of Intravenous Solutions of Sodium Dichloroacetate (DCA) | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 4. ejhp.bmj.com [ejhp.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Technical Support Center: Sodium Dichloroacetate (DCA) Dosage in Compromised Renal Clearance Models

Welcome to the technical support center for researchers utilizing Sodium Dichloroacetate (DCA) in preclinical models. This guide is designed to provide in-depth technical and practical advice for investigators working with models exhibiting compromised renal clearance. Our goal is to equip you with the knowledge to design robust experiments, ensure the welfare of your animal models, and generate reproducible, high-quality data.

Frequently Asked Questions (FAQs)

Q1: How is Sodium Dichloroacetate (DCA) normally eliminated from the body, and what is the role of the kidneys?

Sodium Dichloroacetate (DCA) is a small molecule that is rapidly absorbed after oral administration.[1] Its elimination is primarily through metabolism, not direct renal excretion of the unchanged drug. The key enzyme responsible for DCA metabolism is Glutathione transferase zeta-1 (GSTZ1), which is predominantly found in the liver and the proximal renal tubule cells.[2] GSTZ1 catalyzes the conversion of DCA to glyoxylic acid.[2]

While the kidneys are not the primary route of excretion for the parent DCA molecule, they play a role in its metabolism. More importantly, compromised renal function can lead to a systemic environment (uremia) that can alter the activity of drug-metabolizing enzymes, including those in the liver.[3][4] Therefore, impaired kidney function can indirectly affect DCA clearance.

One interesting characteristic of DCA is that it inhibits its own metabolism upon repeated dosing.[5] This is a critical consideration in designing multi-dose studies, as it can lead to drug accumulation even in models with normal renal function.

Q2: Why is it critical to adjust the DCA dosage in models with compromised renal clearance?

Failing to adjust the DCA dosage in the presence of significant renal impairment can lead to several complications:

-

Drug Accumulation and Toxicity: Reduced clearance, even if indirect, can cause DCA to accumulate in the plasma, increasing the risk of toxicity. The primary dose-limiting toxicity of DCA is reversible peripheral neuropathy.[5] While this is a known clinical side effect, it's crucial to be aware of potential neurotoxicity in animal models, which can manifest as changes in gait, grip strength, or general activity.

-

Exacerbation of Kidney Injury: Some studies suggest that in pre-existing kidney disease, such as polycystic kidney disease in rats, DCA may accelerate pathology.[6] This highlights the sensitivity of compromised kidneys to xenobiotics.

-

Confounding Experimental Results: If DCA levels are not controlled, observed effects could be due to toxicity rather than the intended pharmacological action of the drug (i.e., inhibition of Pyruvate Dehydrogenase Kinase).[2][7] This can lead to misinterpretation of your data.

A study in hemodialysis patients demonstrated that DCA clearance is increased by approximately 60% during dialysis, indicating that the drug is removed from circulation by this process.[8] This strongly suggests that impaired renal function would lead to higher circulating levels of DCA in the absence of such intervention.

Q3: My model has mild to moderate renal insufficiency. Where do I start with dose adjustment?

For models with mild to moderate renal insufficiency, a conservative approach is recommended. The following table provides a general framework for initial dose adjustments based on the reduction in Glomerular Filtration Rate (GFR). It is imperative to understand that these are starting points for your own pilot studies, not definitive dosage guidelines.

| Severity of Renal Impairment | GFR Reduction | Recommended Starting Dose Adjustment | Rationale |

| Mild | 20-40% | 75-90% of standard dose | A modest reduction to account for potential early changes in metabolic capacity. |

| Moderate | 40-70% | 50-75% of standard dose | A more significant reduction is warranted due to the increased likelihood of altered drug metabolism and potential for accumulation. |

| Severe | >70% | 25-50% of standard dose & consider increasing dosing interval | At this stage, both metabolic capacity and systemic clearance are likely significantly compromised. Therapeutic drug monitoring is highly recommended. |

Self-Validating System: The core principle here is to start with a reduced dose and titrate up based on tolerability and, if possible, plasma DCA concentrations. This iterative process ensures you are working within a safe and effective therapeutic window for your specific model.

Troubleshooting Guide

Problem: I'm observing unexpected adverse effects (e.g., weight loss, lethargy, ataxia) in my renal impairment model treated with DCA.

-

Potential Cause: This is a strong indicator of DCA accumulation and potential neurotoxicity. The uremic state of your model may be more significantly impacting DCA metabolism than anticipated.

-

Troubleshooting Steps:

-

Cease DCA administration immediately in the affected animals.

-

Assess renal function: Re-evaluate GFR, serum creatinine, and BUN to determine if the renal impairment has worsened.

-

Reduce the dose: For subsequent cohorts, reduce the DCA starting dose by at least 50% from the dose that caused adverse effects.

-

Increase the dosing interval: Instead of daily dosing, consider dosing every other day to allow for more complete clearance between administrations.

-

Therapeutic Drug Monitoring: If you have the analytical capability, measure trough plasma DCA concentrations to guide dose adjustments.

-

Problem: I'm not seeing the expected pharmacological effect of DCA in my renally impaired model, even after adjusting the dose down.

-

Potential Cause: It's possible that in your effort to avoid toxicity, the dose has been reduced below the therapeutic threshold. Alternatively, the pathophysiology of your renal disease model may alter the downstream signaling pathways that DCA targets.

-

Troubleshooting Steps:

-

Confirm target engagement: If possible, assess the phosphorylation status of the Pyruvate Dehydrogenase (PDH) complex in your tissue of interest to confirm that DCA is inhibiting PDH kinase at the current dose.

-

Incremental dose escalation: In a small pilot group, cautiously increase the DCA dose in small increments (e.g., 10-15%) while closely monitoring for any signs of toxicity.

-

Re-evaluate the model: Consider whether the uremic environment itself is confounding the expected metabolic effects of DCA.

-

Experimental Protocols

Protocol 1: Induction of a Chemically-Induced Renal Impairment Model (Gentamicin Model - Mouse)

This protocol describes a common method for inducing acute kidney injury (AKI) which can transition to a model of chronic kidney disease (CKD) with modifications.

Materials:

-

Gentamicin sulfate solution

-

Sterile 0.9% saline

-

8-week-old C57/BL6J mice

-

Metabolic cages for urine collection

-

Analytical equipment for measuring serum creatinine and BUN

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Baseline Measurements: Collect baseline blood samples for serum creatinine and BUN analysis. Place mice in metabolic cages for 24 hours to collect urine for baseline proteinuria assessment.

-

Induction of AKI: Administer gentamicin via intraperitoneal (IP) injection at a dose of 80 mg/kg body weight daily for 7 days.[9] A control group should receive an equivalent volume of sterile saline.

-